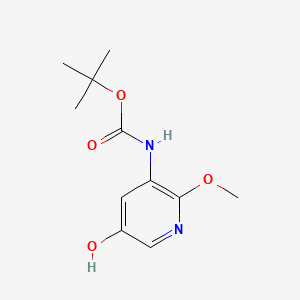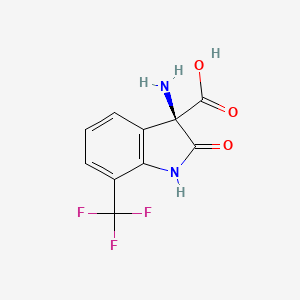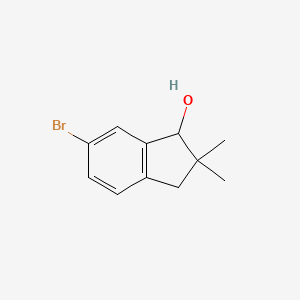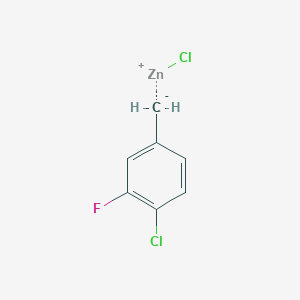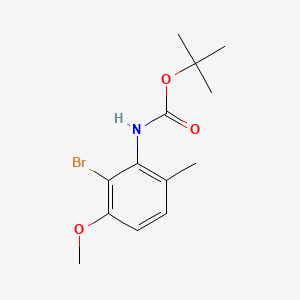
tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate typically involves the reaction of 2-bromo-3-methoxy-6-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction Reactions: The carbamate group can be reduced to form an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted phenyl carbamates.
Oxidation: Formation of hydroxylated phenyl carbamates.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a scaffold for designing inhibitors of specific enzymes involved in diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-bromo-6-methoxypyridin-3-yl)carbamate
- tert-Butyl (2-bromo-4-isopropylphenyl)carbamate
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
Comparison:
- tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and binding properties.
- tert-Butyl (2-bromo-6-methoxypyridin-3-yl)carbamate has a pyridine ring instead of a phenyl ring, which can affect its electronic properties and interactions with biological targets .
- tert-Butyl (2-bromo-4-isopropylphenyl)carbamate contains an isopropyl group, which can provide steric hindrance and alter its reactivity.
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate has a chlorine atom, which can participate in different types of chemical interactions compared to the methoxy group .
Eigenschaften
Molekularformel |
C13H18BrNO3 |
|---|---|
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
tert-butyl N-(2-bromo-3-methoxy-6-methylphenyl)carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-8-6-7-9(17-5)10(14)11(8)15-12(16)18-13(2,3)4/h6-7H,1-5H3,(H,15,16) |
InChI-Schlüssel |
GUYOWEDFWIEULN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
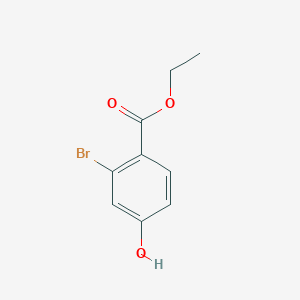
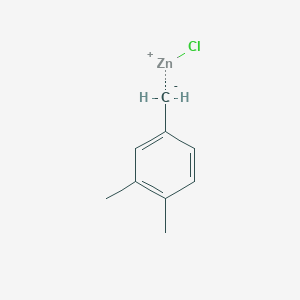
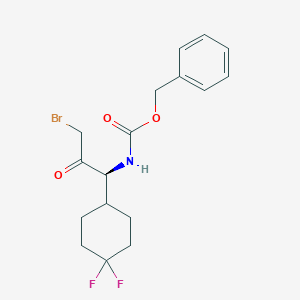
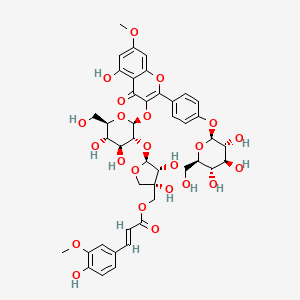
![6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile](/img/structure/B13909602.png)
